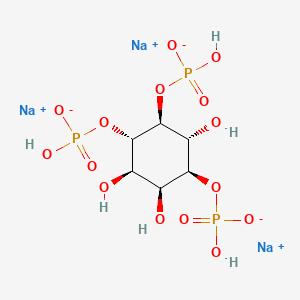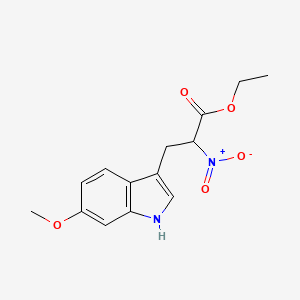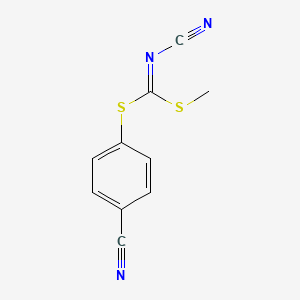
L-myo-Inositol-1,4,5-triphosphate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-myo-Inositol-1,4,5-triphosphate Sodium Salt is a biologically significant compound that plays a crucial role in cellular signaling pathways. It is an isomer of D-myo-inositol-1,4,5-triphosphate and is known for its involvement in various physiological processes, particularly in the regulation of intracellular calcium levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-myo-Inositol-1,4,5-triphosphate Sodium Salt is typically synthesized through a series of chemical reactions involving the phosphorylation of inositol. The process often begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the sodium salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-myo-Inositol-1,4,5-triphosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of inositol phosphates with higher oxidation states.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound to lower oxidation states.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various inositol phosphates and their derivatives, which have distinct biological activities and applications .
Wissenschaftliche Forschungsanwendungen
L-myo-Inositol-1,4,5-triphosphate Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other inositol phosphates and related compounds.
Biology: It plays a critical role in studying cellular signaling pathways, particularly those involving calcium signaling.
Medicine: It is used in research related to neurological disorders, cancer, and other diseases where calcium signaling is disrupted.
Industry: It is utilized in the development of pharmaceuticals and other products that require precise control of cellular signaling pathways .
Wirkmechanismus
L-myo-Inositol-1,4,5-triphosphate Sodium Salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various downstream signaling pathways, including those involving protein kinase C and calmodulin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-myo-Inositol-1,4,5-triphosphate: This isomer has similar biological properties but differs in its ability to evoke a rise in intracellular calcium levels.
D-myo-Inositol-1,4,6-triphosphate: Another isomer with distinct signaling properties and applications .
Uniqueness
L-myo-Inositol-1,4,5-triphosphate Sodium Salt is unique in its specific binding affinity and signaling properties, making it a valuable tool in research focused on calcium signaling and related physiological processes .
Eigenschaften
Molekularformel |
C6H12Na3O15P3 |
|---|---|
Molekulargewicht |
486.04 g/mol |
IUPAC-Name |
trisodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1 |
InChI-Schlüssel |
ZVCVTWVBDIPWPZ-FWMAINDVSA-K |
Isomerische SMILES |
[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)




![disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate](/img/structure/B13724342.png)


![1-[1-(3,5-Dimethoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724351.png)




